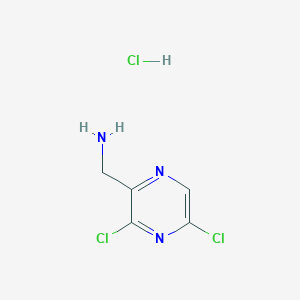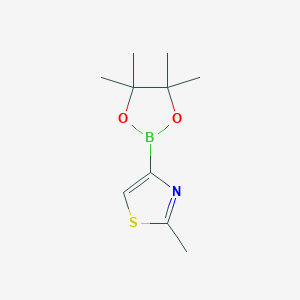![molecular formula C15H22BFO2 B6169025 2-[5-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2098216-18-1](/img/no-structure.png)
2-[5-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-Fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (FTP-DTB) is a synthetic compound that is commonly used in scientific research and laboratory experiments. It is a boron-containing compound that has been studied for its potential applications in various fields due to its unique chemical and physical properties. FTP-DTB is of particular interest to researchers due to its ability to form stable complexes with other molecules, its low toxicity, and its potential to be used in a wide range of applications.
Wissenschaftliche Forschungsanwendungen
2-[5-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been studied for its potential applications in various fields, such as biochemistry, organic chemistry, and materials science. In biochemistry, 2-[5-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been used as a chelating agent to study the structure and function of proteins. In organic chemistry, 2-[5-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been used as a catalyst in the synthesis of organic compounds. In materials science, 2-[5-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been used to make nanomaterials and to study the properties of materials.
Wirkmechanismus
2-[5-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that is able to form stable complexes with other molecules. It is able to interact with molecules through hydrogen-bonding, electrostatic interactions, and van der Waals forces. 2-[5-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is also able to form complexes with metal ions, such as copper, zinc, and iron, which can be used to study the structure and function of proteins.
Biochemical and Physiological Effects
2-[5-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been studied for its potential effects on biochemical and physiological processes. It has been found to inhibit the growth of cancer cells, to reduce inflammation, and to reduce the production of reactive oxygen species. 2-[5-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has also been studied for its potential to reduce the toxicity of certain drugs, such as cyclophosphamide, and to protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
2-[5-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is able to form stable complexes with other molecules. 2-[5-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is also non-toxic and has low volatility, which makes it suitable for use in a wide range of experiments. However, 2-[5-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has some limitations. It is not very soluble in water, and it can be difficult to remove from the reaction mixture.
Zukünftige Richtungen
2-[5-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has potential applications in a wide range of fields, and there are many future directions for research. These include the development of new methods for synthesizing 2-[5-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the study of its effects on biochemical and physiological processes, the development of new applications for 2-[5-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in materials science, and the exploration of its potential to reduce the toxicity of certain drugs. Additionally, researchers are exploring the potential of 2-[5-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to be used as a chelating agent in the production of nanomaterials and its potential as an antioxidant.
Synthesemethoden
2-[5-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized using a two-step method. The first step involves the reaction of 2-fluoro-5-chloro-p-toluic acid (FCA) with 2-propanol in the presence of sodium hydroxide to form 2-fluoro-5-chloro-2-propanol (FCP). The second step involves the reaction of FCP with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (DTB) in the presence of an acid, such as hydrochloric acid, to form 2-[5-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-bromo-5-fluoro-1-(propan-2-yl)benzene with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronic ester intermediate. This intermediate is then reacted with 2,2,4,4-tetramethyl-1,3-cyclobutanediol in the presence of a Lewis acid catalyst to form the desired compound.", "Starting Materials": [ "2-bromo-5-fluoro-1-(propan-2-yl)benzene", "bis(pinacolato)diboron", "palladium catalyst", "2,2,4,4-tetramethyl-1,3-cyclobutanediol", "Lewis acid catalyst" ], "Reaction": [ "Step 1: 2-bromo-5-fluoro-1-(propan-2-yl)benzene is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base to form the boronic ester intermediate.", "Step 2: The boronic ester intermediate is then reacted with 2,2,4,4-tetramethyl-1,3-cyclobutanediol in the presence of a Lewis acid catalyst to form the desired compound, 2-[5-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane." ] } | |
CAS-Nummer |
2098216-18-1 |
Produktname |
2-[5-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Molekularformel |
C15H22BFO2 |
Molekulargewicht |
264.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




